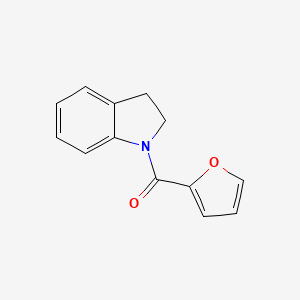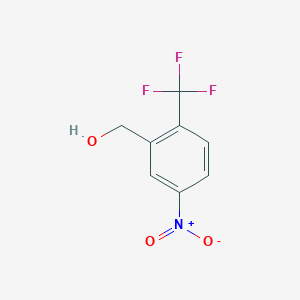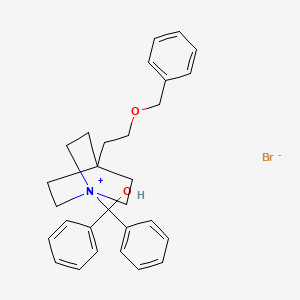
Umeclinidium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Umeclidinium bromide is a long-acting muscarinic antagonist used primarily for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is marketed under the brand name Incruse Ellipta and is also available in combination with other drugs such as vilanterol and fluticasone furoate . This compound is on the World Health Organization’s List of Essential Medicines due to its significant therapeutic benefits .
Preparation Methods
The preparation of umeclidinium bromide involves several synthetic routes. One common method includes the use of a Grignard reagent to substitute a lithium reagent. Bromobenzene, chlorobenzene, and other benzene halides are used as raw materials, with ether and tetrahydrofuran serving as solvents . The reaction conditions are mild, typically around 0-5°C, making it suitable for industrial production . Another method involves reacting 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol with ((2-bromoethoxy)methyl)benzene in a solvent to form umeclidinium bromide .
Chemical Reactions Analysis
Umeclidinium bromide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include bromobenzene and chlorobenzene . The major products formed from these reactions are typically quaternary ammonium compounds, which are essential for its pharmacological activity .
Scientific Research Applications
Umeclidinium bromide has a wide range of scientific research applications, particularly in the field of medicine. It is extensively used in the treatment of COPD, where it helps improve lung function and reduce symptoms such as shortness of breath and cough . Research has shown that umeclidinium bromide is effective in improving the quality of life for patients with moderate to very severe COPD . Additionally, it is used in combination therapies to maximize efficacy and minimize adverse effects .
Mechanism of Action
The mechanism of action of umeclidinium bromide involves its ability to block muscarinic receptors in the airways. By inhibiting the binding of acetylcholine to these receptors, it prevents bronchoconstriction and promotes bronchodilation . This action is primarily mediated through the muscarinic subtype 3 (M3) receptors in the bronchial smooth muscles . The compound is well-tolerated and is often used in combination with other bronchodilators to enhance its therapeutic effects .
Comparison with Similar Compounds
Umeclidinium bromide is often compared with other long-acting muscarinic antagonists (LAMAs) such as tiotropium and glycopyrronium. Studies have shown that umeclidinium bromide provides similar or superior improvements in lung function and quality of life compared to these compounds . It is unique in its rapid onset of action and long duration of effect, making it a preferred choice for many patients with COPD . Other similar compounds include aclidinium and ipratropium, which also act as bronchodilators but may differ in their pharmacokinetic profiles and side effect profiles .
Properties
Molecular Formula |
C29H34BrNO2 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
diphenyl-[4-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-1-yl]methanol;bromide |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)30-20-16-28(17-21-30,18-22-30)19-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 |
InChI Key |
ZLCHJLNJXJYXFT-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2(CCC1(CC2)CCOCC3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


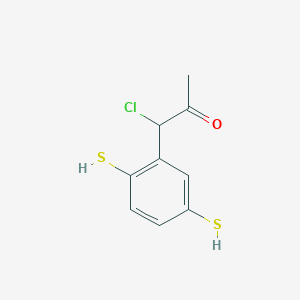
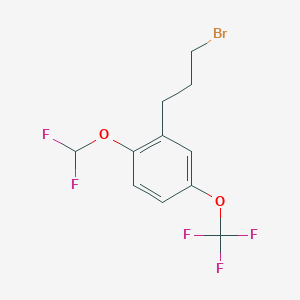
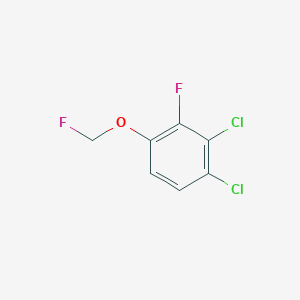
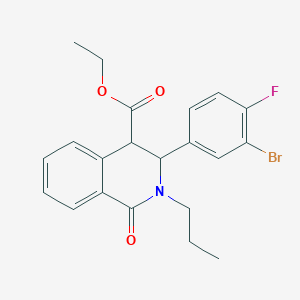
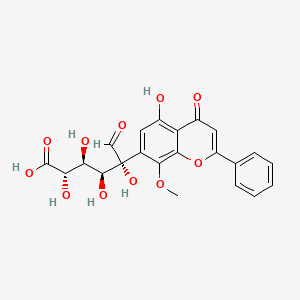
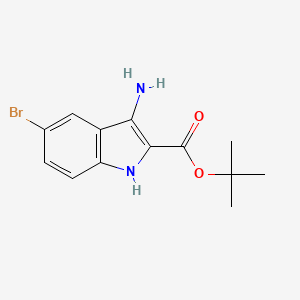
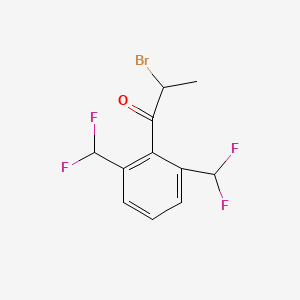
![1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine](/img/structure/B14050831.png)
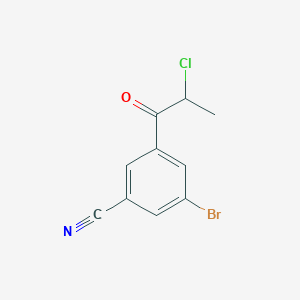
![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate](/img/structure/B14050848.png)
